molecular formula C16H13BrN2O4S B8701568 methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

Cat. No.: B8701568
M. Wt: 409.3 g/mol
InChI Key: KQRQRKGFFFHTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C16H13BrN2O4S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13BrN2O4S

Molecular Weight

409.3 g/mol

IUPAC Name

methyl 6-bromo-1-(4-methylphenyl)sulfonylindazole-4-carboxylate

InChI

InChI=1S/C16H13BrN2O4S/c1-10-3-5-12(6-4-10)24(21,22)19-15-8-11(17)7-13(16(20)23-2)14(15)9-18-19/h3-9H,1-2H3

InChI Key

KQRQRKGFFFHTJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC(=CC(=C3C=N2)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.289 g, 32.2 mmol) was added portion wise to a solution of methyl 6-bromo-1H-indazole-4-carboxylate (4.11 g, 16.11 mmol) in N,N-dimethylformamide (50 ml) at 0° C. The dark orange mixture was stirred at 0° C. for 10 mins, then treated with 4-methylbenzenesulfonyl chloride (3.38 g, 17.72 mmol). The resultant pale cream mixture was stirred for 30 mins at 0° C. then poured into water (1000 ml). The cream precipitate was filtered off under vacuum and dried in the vacuum oven at 50° C. for 18 h to give the title compound as a yellow solid (5.51 g).
Quantity
1.289 g
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

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